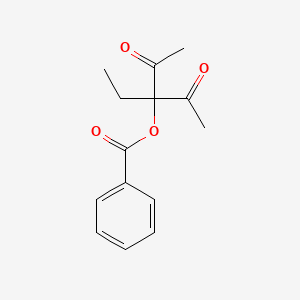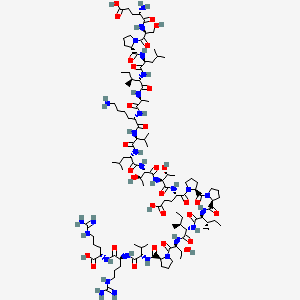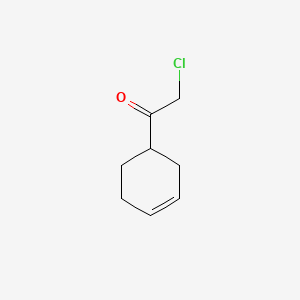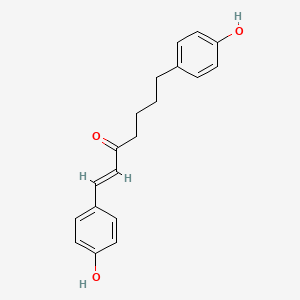
1,7-Bis(4-hidroxifenil)hept-1-en-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is an organic compound with the chemical formula C19H20O3. It is a pale yellow solid and belongs to the class of diarylheptanoids . This compound is known for its biological activity and is used as a synthetic intermediate in various chemical processes .
Aplicaciones Científicas De Investigación
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one has a wide range of applications in scientific research, including:
Análisis Bioquímico
Biochemical Properties
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can modulate signaling pathways involved in inflammation and cancer progression. Additionally, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one interacts with antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress within cells .
Cellular Effects
The effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes . This dual action helps in maintaining cellular homeostasis and protecting cells from damage.
Molecular Mechanism
At the molecular level, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events . This binding can lead to the inhibition of certain enzymes, such as kinases, which play a pivotal role in cell signaling . Additionally, 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes . These molecular interactions collectively contribute to its biological activities.
Temporal Effects in Laboratory Settings
The stability and effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can lead to sustained antioxidant and anti-inflammatory effects . Prolonged exposure at high concentrations may result in cytotoxicity, highlighting the importance of dosage optimization .
Dosage Effects in Animal Models
In animal models, the effects of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one vary with different dosages. At low to moderate doses, it exhibits beneficial effects such as reduced inflammation and tumor growth inhibition . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings underscore the need for careful dosage determination to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, it can accumulate in various organelles, including the mitochondria and endoplasmic reticulum . This localization is essential for its biological activity, as it allows the compound to interact with key cellular components .
Subcellular Localization
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is predominantly localized in the cytoplasm and organelles such as mitochondria and endoplasmic reticulum . This subcellular localization is facilitated by specific targeting signals and post-translational modifications . The presence of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one in these compartments is crucial for its activity, as it enables the compound to modulate various cellular processes effectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can be synthesized through a multi-step process. One common method involves the sodium nitrite-catalyzed condensation of meta-phenol and cyclohexanone . The reaction conditions typically include:
Catalyst: Sodium nitrite
Reactants: Meta-phenol and cyclohexanone
Temperature: Controlled to optimize yield
Solvent: Often an organic solvent like ethanol or methanol
Industrial Production Methods
Industrial production of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving:
Large-scale reactors: To handle bulk quantities
Purification steps: Such as recrystallization or chromatography to ensure high purity
Safety measures: To handle the reactants and products safely
Análisis De Reacciones Químicas
Types of Reactions
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones
Reduction: Can be reduced to form alcohols
Substitution: Undergoes electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide
Reducing agents: Such as sodium borohydride or lithium aluminum hydride
Substitution reagents: Such as halogens or alkylating agents
Major Products
Oxidation products: Quinones
Reduction products: Alcohols
Substitution products: Various substituted derivatives depending on the reagents used
Mecanismo De Acción
The mechanism of action of 1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one involves its interaction with various molecular targets and pathways. It is known to:
Inhibit enzymes: Such as cyclooxygenase, which is involved in inflammation.
Scavenge free radicals: Due to its antioxidant properties, protecting cells from oxidative damage.
Modulate signaling pathways: Involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one can be compared with other diarylheptanoids, such as:
Curcumin: Known for its anti-inflammatory and antioxidant properties.
Gingerenone A: Another diarylheptanoid with similar biological activities.
Uniqueness
1,7-Bis(4-hydroxyphenyl)hept-1-en-3-one is unique due to its specific structure, which allows it to interact with a variety of molecular targets and exhibit a broad range of biological activities .
List of Similar Compounds
- Curcumin
- Gingerenone A
- (1E,4E)-1,7-Bis(4-hydroxyphenyl)hepta-1,4-dien-3-one
Propiedades
IUPAC Name |
(E)-1,7-bis(4-hydroxyphenyl)hept-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-14,21-22H,1-4H2/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZRLGRBBLFVBQ-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)C=CC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCC(=O)/C=C/C2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

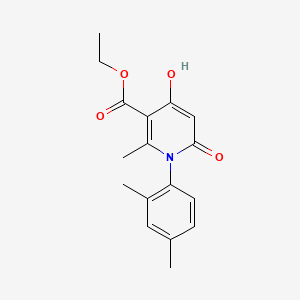

![Fructose, D-, [3H(G)]](/img/structure/B592566.png)

